Intedanib N-β-D-Glucuronide is a metabolite derived from Intedanib, a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in fibrosis and cancer. This compound is significant in pharmacokinetics and drug metabolism studies, as glucuronidation is a major pathway for drug elimination in humans. Understanding the properties and behavior of Intedanib N-β-D-Glucuronide can provide insights into the drug's efficacy, safety, and metabolic pathways.
Intedanib N-β-D-Glucuronide is synthesized from Intedanib through the process of glucuronidation, which involves the conjugation of glucuronic acid to the drug molecule. This reaction is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, which facilitate the formation of glucuronide metabolites that are more water-soluble and easier to excrete.
Intedanib N-β-D-Glucuronide falls under the category of glucuronides, which are phase II drug metabolites. These compounds are formed through the enzymatic addition of glucuronic acid to various substrates, including drugs, endogenous compounds, and xenobiotics. Glucuronidation is a crucial metabolic pathway that enhances solubility and promotes renal excretion.
The synthesis of Intedanib N-β-D-Glucuronide can be achieved through enzymatic methods using human liver microsomes or recombinant UGT enzymes. The general steps include:
The enzymatic synthesis typically yields high specificity and efficiency due to the selective nature of UGTs for their substrates. The reaction conditions must be optimized for factors such as pH, temperature, and enzyme concentration to maximize yield.
Intedanib N-β-D-Glucuronide's molecular structure consists of the Intedanib core structure linked to a β-D-glucuronic acid moiety. The glucuronic acid unit enhances the hydrophilicity of the compound, facilitating its excretion.
The molecular formula for Intedanib is C22H24N4O4S, and upon glucuronidation, it becomes C28H34N4O8S. The addition of the glucuronic acid moiety alters its physicochemical properties significantly.
The primary reaction involved in the formation of Intedanib N-β-D-Glucuronide is:
This reaction exemplifies a typical glucuronidation process where UDP-glucuronic acid acts as a donor for the glucuronic acid moiety.
The reaction mechanism involves nucleophilic attack by the hydroxyl group on Intedanib at the anomeric carbon of UDP-glucuronic acid, leading to the formation of the glucuronide bond. This process not only detoxifies but also enhances solubility for renal clearance.
The mechanism of action for Intedanib N-β-D-Glucuronide primarily revolves around its role in drug metabolism. After administration, Intedanib undergoes hepatic metabolism where UGT enzymes facilitate its conversion into this glucuronide form. This transformation:
Studies have shown that glucuronidation significantly affects pharmacokinetic profiles by altering half-lives and bioavailability.
Intedanib N-β-D-Glucuronide is expected to exhibit increased polarity compared to its parent compound due to the presence of multiple hydroxyl groups from glucuronic acid. This increase in polarity typically results in:
The compound's stability under physiological conditions tends to be higher due to its conjugated nature, which protects it from further metabolic degradation compared to non-conjugated forms.
Intedanib N-β-D-Glucuronide serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3